Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate
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Overview
Description
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a pyrazin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate typically involves the following steps:
Formation of the Pyrazin-2-yl Intermediate: The synthesis begins with the preparation of the pyrazin-2-yl intermediate. This can be achieved through the reaction of pyrazine with suitable reagents under controlled conditions.
Introduction of the Amino Group: The next step involves the introduction of the amino group. This is usually done by reacting the pyrazin-2-yl intermediate with an appropriate amine under suitable conditions.
Protection of the Amino Group: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl-protected amino group.
Esterification: Finally, the ethyl ester group is introduced through an esterification reaction, typically involving the reaction of the protected amino compound with ethyl chloroformate or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Catalysts and automated systems may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Substitution Reactions:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Deprotection: Acidic conditions, such as trifluoroacetic acid.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Hydrolysis: The major product is the corresponding carboxylic acid.
Deprotection: The major product is the free amino compound.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies involving enzyme inhibition, receptor binding, and cellular assays.
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules and probes used in chemical biology research.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The pyrazin-2-yl moiety is often involved in interactions with target proteins, while the amino and ester groups contribute to the compound’s overall activity and stability.
Comparison with Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-amino-2-(pyrazin-2-yl)acetate: Lacks the tert-butoxycarbonyl protection, making it more reactive but less stable.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-2-yl)acetate: Contains a pyridin-2-yl moiety instead of a pyrazin-2-yl moiety, which may alter its binding properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyrazin-2-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-5-19-11(17)10(9-8-14-6-7-15-9)16-12(18)20-13(2,3)4/h6-8,10H,5H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAWCEDIQFLJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=CN=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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